

Application Notes and Protocols for the Sulfobromophthalein (BSP) Liver Function Test

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Compound of Interest

Compound Name: Sulfobromophthalein

Cat. No.: B1203653

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Introduction

The **Sulfobromophthalein (BSP)** clearance test is a sensitive and reliable method for assessing hepatic function, particularly the excretory capacity of the liver. The test measures the rate at which the liver removes the BSP dye from the bloodstream. Following intravenous injection, BSP binds to plasma albumin and is transported to the liver. In the hepatocytes, BSP is taken up by specific transporters, conjugated with glutathione, and subsequently excreted into the bile. A delay in the clearance of BSP from the plasma is indicative of impaired liver function. This document provides a detailed protocol for conducting the BSP liver function test in a research setting.

Mechanism of Action

The hepatic clearance of **Sulfobromophthalein** involves a three-step process:

- **Hepatic Uptake:** BSP, bound to albumin in the sinusoidal blood, is taken up by hepatocytes via carrier-mediated transport. Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans, are key transporters involved in this initial step.

- **Intracellular Conjugation:** Within the hepatocyte, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation process increases the water solubility of BSP, facilitating its excretion.
- **Biliary Excretion:** The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is mediated by the Multidrug Resistance-associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of the hepatocyte.

Impairment at any of these stages, whether due to hepatocellular damage, transporter dysfunction, or biliary obstruction, will result in decreased BSP clearance and increased retention of the dye in the plasma.

Quantitative Data Summary

The results of the BSP test are typically expressed as the percentage of the dye remaining in the plasma at specific time points after administration. The following table summarizes the interpretation of BSP retention values.

Time Point after Injection	Normal Retention	Mild Impairment	Moderate to Severe Impairment
30 minutes	< 10%	10 - 20%	> 20%
45 minutes	< 5%	5 - 15%	> 15%
60 minutes	~ 0%	> 0%	Significantly elevated

Experimental Protocols

Preparation of Sulfobromophthalein (BSP) Injection Solution (50 mg/mL)

Materials:

- **Sulfobromophthalein (BSP)** sodium salt powder
- Sterile Water for Injection or sterile 0.9% saline

- Sterile vials
- Sterile filters (0.22 μm)
- Analytical balance
- Laminar flow hood

Procedure:

- In a laminar flow hood, accurately weigh the required amount of BSP sodium salt powder. To prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of BSP powder.
- Transfer the powder to a sterile vial.
- Aseptically add a small volume of Sterile Water for Injection or sterile saline to the vial to dissolve the powder. For 500 mg of BSP, start with 5-7 mL of diluent.
- Gently swirl the vial to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
- Once dissolved, add the remaining volume of the diluent to reach the final volume of 10 mL.
- Filter the solution through a sterile 0.22 μm syringe filter into a final sterile vial.
- Label the vial with the name of the solution, concentration, date of preparation, and store at 2-8°C, protected from light. The solution should be used within 24 hours of preparation.

Animal Preparation and BSP Administration (Rodent Model)

Materials:

- Test animals (e.g., rats, mice)
- Anesthetic agent (if required)
- Heating pad

- Restrainers
- 27-30 gauge needles and syringes
- Prepared BSP injection solution (50 mg/mL)

Procedure:

- Fast the animals overnight (12-16 hours) before the experiment, with free access to water. This is to ensure a basal metabolic state.
- On the day of the experiment, weigh each animal accurately to calculate the correct dose of BSP.
- Anesthetize the animal if necessary, following approved institutional animal care and use committee (IACUC) protocols. Alternatively, use appropriate restrainers for conscious animals.
- Maintain the animal's body temperature using a heating pad.
- The standard dose of BSP is 5 mg/kg of body weight. Calculate the volume of the 50 mg/mL BSP solution to be injected. For example, for a 250g rat, the dose is 1.25 mg, which corresponds to 0.025 mL (25 μ L) of the 50 mg/mL solution.
- Administer the calculated dose of BSP via intravenous (IV) injection. For rats, the tail vein is a common site for IV administration.

Blood Sample Collection

Materials:

- Micro-centrifuge tubes pre-coated with an anticoagulant (e.g., EDTA or heparin)
- Capillary tubes or syringes with appropriate gauge needles
- Centrifuge

Procedure:

- Collect blood samples at precise time points after BSP injection. The most common time points are 30 and 45 minutes post-injection. A baseline (pre-injection) sample is also recommended.
- For rats, blood can be collected from the saphenous vein or via a small incision at the tip of the tail. The volume of blood required is typically 100-200 μ L per time point.
- Collect the blood into the pre-coated micro-centrifuge tubes.
- Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
- Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
- Carefully collect the plasma supernatant and transfer it to a new, labeled tube. Store the plasma samples at -20°C or colder until analysis.

Spectrophotometric Determination of BSP in Plasma

Materials:

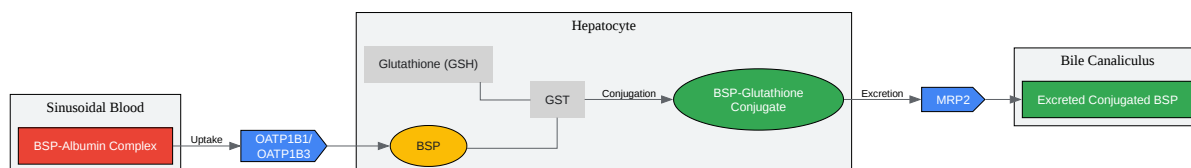
- Plasma samples (baseline, 30 min, 45 min)
- 0.9% Saline
- 0.1 N Sodium Hydroxide (NaOH)
- Spectrophotometer
- Cuvettes
- Micropipettes

Procedure:

- Preparation of the Standard Curve:
 - Prepare a stock solution of BSP in water (e.g., 10 mg/100 mL).

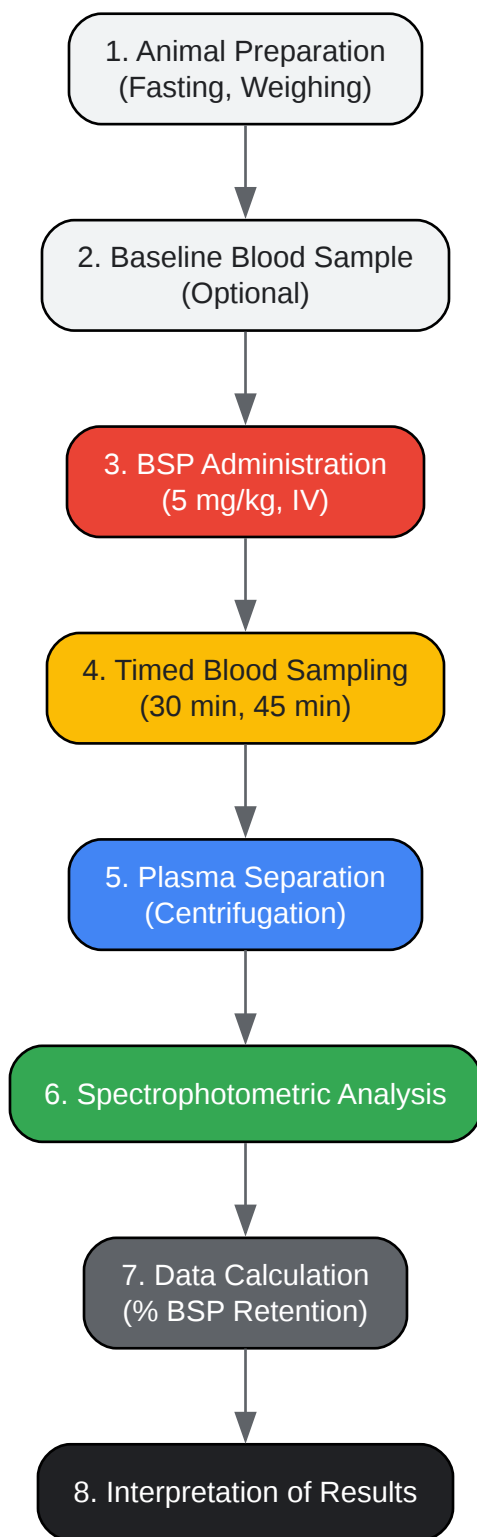
- Create a series of standards by diluting the stock solution with control plasma (from an untreated animal) to achieve concentrations ranging from 0.5 to 10 mg/dL.
- Process these standards in the same way as the test samples.
- Sample Analysis:
 - For each plasma sample and standard, set up two tubes: a "test" tube and a "blank" tube.
 - In each tube, pipette 100 μ L of the plasma sample.
 - Add 1.0 mL of 0.9% saline to all tubes.
 - To the "test" tubes, add 1.0 mL of 0.1 N NaOH. This will alkalinize the plasma and cause the BSP to turn a purple color.
 - To the "blank" tubes, add 1.0 mL of distilled water. The blank corrects for any hemolysis or icterus in the plasma.
 - Mix the contents of all tubes thoroughly.
 - Set the spectrophotometer to a wavelength of 580 nm.
 - Zero the spectrophotometer using the "blank" tube for each corresponding sample.
 - Measure the absorbance of the "test" samples.
- Calculation of BSP Retention:
 - The concentration of BSP in the plasma at time zero (immediately after injection) is estimated based on the injected dose and the animal's estimated plasma volume (typically around 4% of body weight). For a 5 mg/kg dose, this is approximately 10 mg/dL.
 - Calculate the BSP concentration in the 30-minute and 45-minute samples using the standard curve.
 - The percentage of BSP retention is calculated as follows: % Retention = (BSP concentration at time X / Estimated BSP concentration at time 0) * 100

Visualizations



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Caption: Hepatic transport and metabolism of **Sulfobromophthalein (BSP)**.



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Caption: Experimental workflow for the **Sulfobromophthalein** (BSP) liver function test.

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